molecular formula C6H6FNO B134415 2-Amino-5-fluorophenol CAS No. 53981-24-1

2-Amino-5-fluorophenol

Cat. No.: B134415
CAS No.: 53981-24-1
M. Wt: 127.12 g/mol
InChI Key: IIDUNAVOCYMUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluorophenol (CAS: 53981-24-1) is a fluorinated aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . It is synthesized via methods such as catalytic hydrogenation or ion powder reduction, with catalytic hydrogenation yielding higher purity (up to 97%) and better efficiency (19.2% yield) compared to alternative routes . The compound is characterized as a white-to-brown crystalline solid and is widely used as an intermediate in organic synthesis, particularly in the preparation of antifungal agents (e.g., benzofuran acetamide derivatives) and magnesium-sensitive fluorescent indicators .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorophenol can be synthesized from 2,4-difluoroaniline through a one-step process. The reaction involves the treatment of 2,4-difluoroaniline with potassium hydroxide in water at a temperature range of 50-80°C. The reaction mixture is then heated to distill off the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous distillation units to separate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:
Research has indicated that 2-Amino-5-fluorophenol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition:
The compound has been explored for its potential as an enzyme inhibitor, particularly in metabolic pathways. This property may allow it to play a role in drug development targeting specific enzymes involved in diseases.

Case Study: Drug Development
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against various pathogens. The results demonstrated that modifications to the compound's structure could enhance its antimicrobial potency, paving the way for new therapeutic agents.

Organic Synthesis

Intermediate in Chemical Reactions:
this compound serves as an important intermediate in organic synthesis. It can react with acyl chlorides to form amides and with isocyanates to generate ureas, showcasing its versatility in producing various chemical entities .

Dye Manufacturing:
The compound is also utilized in the dye industry due to its ability to form colored complexes. Its derivatives are often used as precursors in synthesizing dyes and pigments, contributing to the production of vibrant colors in textiles and other materials .

Analytical Chemistry

Chromatography and Mass Spectrometry:
In analytical chemistry, this compound is employed as a standard or reagent in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its distinct properties allow for accurate quantification and analysis of compounds in complex mixtures .

Biological Research

Cellular Studies:
The compound is being investigated for its effects on cellular processes. Research suggests that it may influence cell signaling pathways, which could have implications for understanding cancer biology and other diseases .

Toxicological Studies:
Understanding the safety profile of this compound is critical for its application in pharmaceuticals and other fields. Toxicological studies are ongoing to assess its potential health hazards, including irritant properties and effects on human health .

Environmental Applications

Pollutant Degradation:
Emerging research indicates that this compound may be effective in degrading environmental pollutants. Its reactivity can be harnessed to break down harmful substances in wastewater treatment processes, contributing to environmental remediation efforts.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomers

2-Amino-5-fluorophenol has three primary structural isomers, differing in the positions of the amino (-NH₂) and hydroxyl (-OH) groups relative to the fluorine atom:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications
2-Amino-4-fluorophenol NH₂ (2), F (4), OH (1) C₆H₆FNO 127.12 Pharmaceutical intermediates
4-Amino-3-fluorophenol NH₂ (4), F (3), OH (1) C₆H₆FNO 127.12 Unspecified research applications
4-Amino-2-fluorophenol NH₂ (4), F (2), OH (1) C₆H₆FNO 127.12 Organic synthesis

Key Differences :

  • Reactivity: The position of fluorine affects electronic distribution. For example, this compound’s para-fluorine relative to the amino group may enhance stability in electrophilic substitution reactions compared to meta-substituted isomers .
  • Synthetic Utility: this compound is preferred in antifungal amide synthesis due to steric and electronic compatibility with benzofuran acetic acid .

Comparison with Di- and Tri-Substituted Analogues

Difluorinated Derivatives

5-Amino-2,4-difluorophenol (CAS: 113512-71-3) contains two fluorine atoms, increasing molecular weight to 145.11 g/mol and altering solubility and reactivity:

  • Applications : Used in high-purity materials for electronics and pharmaceuticals due to enhanced lipophilicity .
  • Synthesis Complexity : Additional fluorine atoms require stringent control of reaction conditions to avoid byproducts .

Halogen-Substituted Derivatives

5-Amino-2-chloro-4-fluorophenol (CAS: 84478-72-8) replaces one fluorine with chlorine:

  • Applications : Primarily used in industrial settings, with restricted handling due to safety concerns .

Physical and Chemical Properties

Property This compound 5-Amino-2,4-difluorophenol 5-Amino-2-chloro-4-fluorophenol
Molecular Weight 127.12 g/mol 145.11 g/mol 161.57 g/mol
Purity >97.0% >99% (high-purity grades) 100% (industrial grade)
Hazards H302, H315, H319 Not specified H302, H315, H319, H335

Biological Activity

2-Amino-5-fluorophenol is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential applications of this compound based on recent research findings.

This compound, with the molecular formula C6H6FN, exhibits unique physicochemical properties attributed to the presence of both amino and fluorine functional groups. These properties influence its interactions with biological systems, particularly in terms of hydrophobicity and electronic characteristics.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating varying degrees of inhibition.

Microorganism IC50 (mM)
Fusarium oxysporum0.42 ± 0.16
Agrobacterium tumefaciensNot Active
Pectobacterium carotovorumNot Active

These results suggest that while this compound has notable antifungal activity, its antibacterial efficacy may be limited .

Cytotoxicity and Cell Cycle Effects

In cellular studies, this compound has been shown to induce cell cycle arrest in certain cancer cell lines. This effect is hypothesized to be due to its ability to interfere with DNA synthesis pathways. Specifically, it was noted that when administered alongside thymine, it led to decreased RNA/DNA synthesis, culminating in cell cycle disruption .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Hydrophobic Interactions : The compound's hydrophobic nature facilitates its incorporation into lipid membranes, affecting membrane integrity and function.
  • Electronic Properties : The electron-withdrawing fluorine atom alters the electronic distribution within the molecule, potentially enhancing its reactivity with biological targets.
  • Proton Permeability : Studies have indicated a correlation between the compound's structure and its ability to increase proton permeability across cellular membranes, which may contribute to its uncoupling activity in mitochondria .

Case Study 1: Antifungal Efficacy

A study explored the antifungal efficacy of various substituted phenols, including this compound. The results demonstrated that the compound effectively inhibited the growth of Fusarium oxysporum, a significant plant pathogen. The IC50 value obtained (0.42 mM) indicates a moderate level of activity compared to other antifungal agents .

Case Study 2: Cytotoxic Effects in Cancer Cells

In another investigation focusing on cancer therapeutics, this compound was tested for cytotoxicity against breast cancer cell lines. The compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction, highlighting its potential as an anticancer agent .

Toxicity Considerations

While the biological activities of this compound are promising, toxicity remains a critical concern. Research indicates that compounds with similar structures can exhibit significant toxicity levels in mammalian systems. Thus, understanding the toxicological profile of this compound is essential for its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-Amino-5-fluorophenol, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer : this compound (CAS 53981-24-1) is typically synthesized via catalytic amination of 5-fluorophenol derivatives or reduction of nitro precursors. For example, reducing 2-nitro-5-fluorophenol using hydrogen gas and palladium catalysts under mild acidic conditions (pH 4–6) can yield the target compound. Optimization includes controlling reaction temperature (25–50°C) and catalyst loading (1–5% Pd/C) to minimize side products like dehalogenated byproducts . Purity can be enhanced via recrystallization in ethanol-water mixtures.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>97% as per reagent specifications) .
  • NMR : 1^1H NMR (DMSO-d6) should show peaks at δ 6.8–7.2 (aromatic protons), δ 4.9 (NH2_2, broad singlet), and δ 2.1 (OH, exchangeable). 19^{19}F NMR can confirm the fluorine position at δ -115 to -120 ppm .
  • Mass Spectrometry : ESI-MS in positive mode should display a molecular ion peak at m/z 127.05 [M+H]+^+.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store the compound in amber glass containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and photodegradation. Hygroscopicity requires desiccants like silica gel. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life, with <5% degradation considered acceptable .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the regioselective functionalization of this compound?

  • Methodological Answer : Contradictions in regioselectivity (e.g., electrophilic substitution at C4 vs. C6) can arise from solvent polarity or catalyst choice. For example:

  • Nitration : In acetic anhydride, nitration favors the C4 position due to steric hindrance from the NH2_2 group.
  • Suzuki Coupling : Use Pd(PPh3_3)4_4 in DMF/H2_2O to target C6 via directing-group-assisted metalation.
    Validate outcomes using X-ray crystallography or NOESY NMR to confirm substitution patterns .

Q. How can this compound be utilized as a precursor for fluorinated heterocycles in medicinal chemistry?

  • Methodological Answer : The compound serves as a building block for:

  • Benzoxazoles : React with carboxylic acids in polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Quinoline Derivatives : Condense with β-ketoesters under microwave irradiation (100 W, 150°C) to form 6-fluoroquinolines.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and characterize products using HRMS and 13^{13}C NMR .

Q. What computational methods are effective in predicting the reactivity and tautomeric behavior of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model tautomeric equilibria (amino-phenol vs. imino-quinone).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on tautomer distribution using GROMACS.
    Validate predictions with experimental 15^{15}N NMR and IR spectroscopy (stretching frequencies for NH2_2 at 3350–3450 cm1^{-1}) .

Properties

IUPAC Name

2-amino-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDUNAVOCYMUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202291
Record name Phenol, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-24-1
Record name 2-Amino-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53981-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-amino-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053981241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 500 mg of 10% palladium on carbon in a Parr bottle containing 50 ml of anhydrous ethanol was added a solution of 10 g (64 mmol) 5-fluoro-2-nitrophenol in 150 ml ethanol. The flask was evacuated, charged with hydrogen and shaken on a Parr apparatus for 1 hour. The catalyst was removed by filtration through. Celite® and the filtrate was evaporated to dryness in vacuo to give 7.54 g (93% yield) of a dark solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

3-fluoro 6-nitro phenol (2 g, 11 mmol) was treated with 10% Pd/C (1 g) at 23° C. The reaction mixture was flushed with hydrogen gas and the reaction was allowed to stir 12 h before it was filtered through celite. The filtrate was concentrated in vacuo to afford the title compound (1.4 g, 77%). EI-MS m/z 169 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
77%

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-2-nitrophenol (500 mg, 3.18 mmol) and tin (II) chloride (1.76 g, 9.2 mmol) in ethanol (10 mL) was heated at 80° C. under argon. After 30 min, the starting material had disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH 7-8), by addition of 5% aqueous sodium bicarbonate, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. Evaporation of the solvent gave the title compound (335 mg, 83%). 1H NMR (CD3OD/CDCl3): d 6.6 (m, 1H), 6.38 (dd, 1H, J=8.3 Hz and J=2.8 Hz), 6.29 (m, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

A suspension of 3-fluoro-6-nitrophenol (500 mg, 3.18 mmol) and zinc (2.10 g, 31.8 mmol) in acetic acid (7.3 mL) was stirred overnight at room temperature. The reaction mixture was filtered through celite and washed with DCM. After evaporation and distillation under vacuum (2.10−2 mbar) of the solvents, the residue was dissolved in DCM. The organic phase was washed with a saturated solution of NaHCO3 and brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (DCM/MeOH 99.5:0.5) to yield 177 mg (1.39 mmol, 44%) of 2-amino-5-fluorophenol as an orange solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorophenol
Reactant of Route 2
2-Amino-5-fluorophenol
Reactant of Route 3
2-Amino-5-fluorophenol
Reactant of Route 4
2-Amino-5-fluorophenol
Reactant of Route 5
2-Amino-5-fluorophenol
Reactant of Route 6
2-Amino-5-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.